1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone was first isolated from the 95% ethanol extract of Hedyotis diffusa [ [] ]. This plant is a traditional Chinese medicinal herb known for its various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The isolation and identification of 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone from Hedyotis diffusa provided further insight into the chemical constituents responsible for the plant's therapeutic effects.
Anthraquinones are widely distributed in nature, found in plants such as aloe and rhubarb. They have been used traditionally for their medicinal properties. The specific compound 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone is synthesized for research purposes, particularly in studies related to cancer therapy and other therapeutic applications. Its molecular formula is , and it has been cataloged in chemical databases such as PubChem .
The synthesis of 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone typically involves several steps that may include:
The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone features:
The presence of these functional groups affects the compound's polarity, solubility, and reactivity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure. For instance:
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone can participate in various chemical reactions due to its functional groups:
These reactions are significant in modifying the compound for enhanced biological activity or for synthesizing related derivatives .
The mechanism of action for 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone primarily involves its interaction with cellular targets:
Research has shown that derivatives of anthraquinones can activate tumor suppressor genes like p53 and p21, contributing to their anticancer effects .
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in drug formulation and biological studies .
The applications of 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone are diverse:
The electron-deficient anthraquinone core poses significant challenges for regioselective modification due to carbonyl groups deactivating the aromatic rings and imposing steric constraints at peri-positions (C-1, C-4, C-5, C-8). Modern strategies leverage electronic and steric directing effects to achieve precise functionalization. Electrophilic aromatic substitution (EAS) preferentially targets α-positions (C-1, C-4, C-5, C-8), with nitration occurring at C-1 due to coordination of the electrophile to adjacent carbonyl oxygen [3]. In contrast, sulfonation favors β-positions (C-2, C-3, C-6, C-7) as bulkier electrophiles experience steric hindrance from peri-carbonyl groups [3] [8].
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C–C bond formation. Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at halogenated anthraquinones, while Buchwald-Hartwig amination facilitates C–N bond formation at C-1 or C-2 positions using palladium or copper catalysts [3]. For 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, the ortho-hydroxy group acts as a directing group, enabling chelation-assisted C–H functionalization. Recent advances include microwave-assisted reactions that improve regioselectivity and reduce reaction times by 40–60% compared to conventional heating [3].
Table 1: Regioselectivity Drivers in Anthraquinone Functionalization
Functionalization Type | Preferred Position | Directing Factor | Key Limitation |
---|---|---|---|
Electrophilic Substitution | C-1 (α-position) | Carbonyl Oxygen Coordination | Over-reduction side reactions |
Nucleophilic Substitution | C-2 (β-position) | Steric Accessibility | Competing EAS at α-positions |
Suzuki Coupling | C-1/C-4 | Halogen Mobility (I > Br > Cl) | Homocoupling byproducts |
Directed ortho-Metalation | C-2/C-3 | ortho-Hydroxy Group Coordination | Requires pre-installed DG |
The Friedel-Crafts acylation remains the cornerstone for constructing alkoxy-substituted anthraquinones. A representative synthesis of 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone precursors involves molten AlCl₃/NaCl-mediated condensation of phthalic anhydride with 1,3-dimethoxybenzene, yielding 1,3-dimethoxybenzoylbenzoic acid intermediates [4]. Cyclization and demethylation achieve the target hydroxy/methoxy pattern, though overacylation can occur without precise temperature control (optimal range: 150–160°C) [4] [8].
Alkoxy group installation employs Ullmann ether synthesis, where copper-catalyzed coupling of brominated anthraquinones with alkoxides achieves C–O bond formation. For example, 1-bromo-2-hydroxyanthraquinone reacts with sodium methoxide in dimethylformamide (DMF) at 110°C to yield 1-methoxy-2-hydroxy derivatives with >85% efficiency [3] [8]. Selective O-methylation of dihydroxy precursors like 1,3-dihydroxyanthraquinone utilizes dimethyl sulfate (DMS) with K₂CO₃ in acetone, though competing N-alkylation occurs with amine-containing side chains [5].
Table 2: Comparative Efficiency of Key Synthetic Methods
Method | Reaction Conditions | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃/NaCl, 150–160°C, 6–8 h | 45–68% | Moderate (α:β = 4:1) | Core skeleton assembly |
Ullmann Ether Synthesis | CuI, Cs₂CO₃, DMF, 110°C, 24 h | 70–89% | High (C-1/C-2 selective) | Late-stage alkoxylation |
Jones Oxidation | CrO₃/H₂SO₄, 0–5°C, 2 h | 30–35% | N/A (side chain mod) | Hydroxymethyl to carboxylate |
Wohl-Ziegler Bromination | NBS, CCl₄, reflux, 3 h | 60–75% | Low (mixtures common) | Benzylic functionalization |
Demethylation of methoxy groups to free phenols is critical for generating the bioactive 2-hydroxy motif in 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone. Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to room temperature selectively cleaves methyl ethers without quinone reduction, achieving >90% conversion within 4 hours [8]. Competing dealkylation can occur with extended reaction times or elevated temperatures. Alternatively, hydriodic acid (HI) in acetic acid at 120°C achieves quantitative demethylation in 1 hour but promotes anthraquinone degradation through reductive side reactions [8].
Protection strategies for hydroxy groups focus on silyl ethers (e.g., tert-butyldimethylsilyl, TBS) and acetates. TBS protection employs TBSCl/imidazole in DMF (20°C, 12 h, 92% yield), while deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF (0°C, 1 h). Acetyl protection (Ac₂O/pyridine, 25°C, 6 h) offers cost advantages but suffers from partial acetate migration during subsequent electrophilic substitutions [3] [8]. Orthogonal protection is essential for synthesizing asymmetrically substituted derivatives, where sequential TBS/acetyl protection enables differential functionalization at C-1 vs. C-2 positions [3].
Endophytic fungi offer a sustainable route to complex anthraquinones, circumventing the multi-step chemical synthesis. Aspergillus and Penicillium strains metabolize anthranilic acid or polyketide precursors to yield emodin and chrysophanol, which serve as biosynthetic precursors to oxygenated derivatives like 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone [7] [8]. Pathway engineering in Aspergillus nidulans has enhanced yields 2.5-fold by overexpressing polyketide synthase (PKS) genes and cytochrome P450 monooxygenases responsible for regioselective hydroxylation [8].
ADMET predictions for fungal-derived anthraquinones indicate favorable bioavailability profiles, with predicted human intestinal absorption at 99.22% and mitochondrial targeting propensity (82.67%) [7]. However, cytochrome P450 inhibition risks (CYP1A2: 93% probability) necessitate metabolic studies. Solid-state fermentation using lignocellulosic waste substrates reduces production costs by 40% compared to synthetic routes, though downstream purification remains challenging due to structurally similar byproducts [8].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3